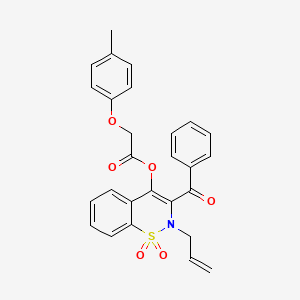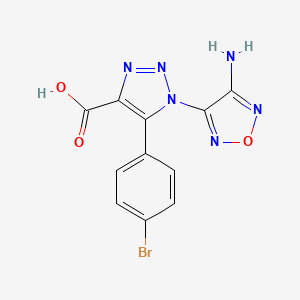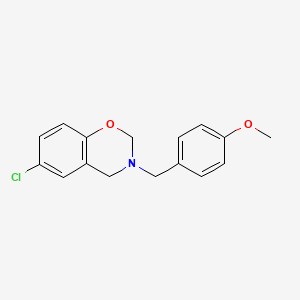![molecular formula C31H26N2O6S B11574775 4-[(1,1-dioxido-1,2-benzothiazol-3-yl)(4-methoxybenzyl)amino]phenyl (2E)-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B11574775.png)
4-[(1,1-dioxido-1,2-benzothiazol-3-yl)(4-methoxybenzyl)amino]phenyl (2E)-3-(4-methoxyphenyl)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)(4-METHOXYBENZYL)AMINO]PHENYL (E)-3-(4-METHOXYPHENYL)-2-PROPENOATE is a complex organic compound that features a benzisothiazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)(4-METHOXYBENZYL)AMINO]PHENYL (E)-3-(4-METHOXYPHENYL)-2-PROPENOATE typically involves multiple steps:
Formation of the Benzisothiazole Ring: This can be achieved through the cyclization of appropriate precursors under oxidative conditions.
Attachment of the Methoxybenzyl Group: This step involves nucleophilic substitution reactions where the methoxybenzyl group is introduced.
Coupling with the Propenoate Moiety: The final step involves coupling the benzisothiazole derivative with the propenoate group under conditions that favor the formation of the (E)-isomer.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzisothiazole ring.
Reduction: Reduction reactions can target the double bonds in the propenoate moiety.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, nitrating agents, and alkylating agents are commonly used under acidic or basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to sulfoxides or sulfones, while reduction can yield saturated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Studies on its interactions with biological macromolecules can provide insights into its potential therapeutic applications.
Medicine
In medicinal chemistry, this compound can be investigated for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising lead compound for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)(4-METHOXYBENZYL)AMINO]PHENYL (E)-3-(4-METHOXYPHENYL)-2-PROPENOATE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)(BENZYL)AMINO]PHENYL (E)-3-(PHENYL)-2-PROPENOATE
- 4-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)(4-METHYLBENZYL)AMINO]PHENYL (E)-3-(4-METHYLPHENYL)-2-PROPENOATE
Uniqueness
The uniqueness of 4-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)(4-METHOXYBENZYL)AMINO]PHENYL (E)-3-(4-METHOXYPHENYL)-2-PROPENOATE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C31H26N2O6S |
|---|---|
Molecular Weight |
554.6 g/mol |
IUPAC Name |
[4-[(1,1-dioxo-1,2-benzothiazol-3-yl)-[(4-methoxyphenyl)methyl]amino]phenyl] (E)-3-(4-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C31H26N2O6S/c1-37-25-14-7-22(8-15-25)11-20-30(34)39-27-18-12-24(13-19-27)33(21-23-9-16-26(38-2)17-10-23)31-28-5-3-4-6-29(28)40(35,36)32-31/h3-20H,21H2,1-2H3/b20-11+ |
InChI Key |
VKPJBYDVOFAREC-RGVLZGJSSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)CN(C2=CC=C(C=C2)OC(=O)/C=C/C3=CC=C(C=C3)OC)C4=NS(=O)(=O)C5=CC=CC=C54 |
Canonical SMILES |
COC1=CC=C(C=C1)CN(C2=CC=C(C=C2)OC(=O)C=CC3=CC=C(C=C3)OC)C4=NS(=O)(=O)C5=CC=CC=C54 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{2-[(4-fluorophenyl)carbonyl]-1-benzofuran-3-yl}-4-(propan-2-yloxy)benzamide](/img/structure/B11574705.png)
![Methyl 4-{2-[3-(morpholin-4-yl)propyl]-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl}benzoate](/img/structure/B11574712.png)
![2-[4-(Allyloxy)phenyl]-9-bromo-5-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11574713.png)

![4-chloro-5-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}-2-phenylpyridazin-3(2H)-one](/img/structure/B11574722.png)
![2-(4-Chlorophenyl)-7-methoxy-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11574730.png)

![5-[(2-bromophenoxy)methyl]-N,N-dicyclohexylfuran-2-carboxamide](/img/structure/B11574745.png)
![(5Z)-5-(4-methoxybenzylidene)-2-[4-(pentyloxy)phenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11574753.png)
![3-(8-methylimidazo[1,2-a]pyridin-2-yl)-N,N-dipropylbenzenesulfonamide](/img/structure/B11574759.png)
![[4-(4-Fluoro-phenyl)-6-trifluoromethyl-pyrimidin-2-ylsulfanyl]-acetic acid isopropyl ester](/img/structure/B11574763.png)
![3-(4-Tert-butylphenyl)-6-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11574770.png)
![2-Ethyl 4-propan-2-yl 5-({[7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-3-methylthiophene-2,4-dicarboxylate](/img/structure/B11574785.png)
